molecular formula C11H12O3 B2941253 Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride CAS No. 1418115-02-2

Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride

Cat. No. B2941253
CAS RN: 1418115-02-2
M. Wt: 192.214
InChI Key: FJWIIGXUELDWEY-UHFFFAOYSA-N
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Description

Spiro[bicyclo [2.2.1]heptane-7,1’-cyclopropane]-2,3-dicarboxylic Acid Anhydride is a complex organic compound with the molecular formula C10H12O2 . It is a type of spirocyclic compound, which is a subset of the bicyclic compounds .


Synthesis Analysis

The synthesis of spirocyclic compounds like this one can be complex and involves multiple steps. One method involves the reaction of methyl 2-chloro-2-cyclopropylidenacetate with other nucleophiles, followed by cyclization to give the spirocyclopropane .


Molecular Structure Analysis

The molecular structure of this compound is quite unique, with a bicyclic heptane ring connected to a cyclopropane ring at a single point, forming a spirocyclic structure . The InChI code for this compound is 1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12) .

Scientific Research Applications

Generation and Rearrangement

Kirmse, Landscheidt, and Schleich (1992) discussed the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations, highlighting the fast solvolysis of certain derivatives compared to analogous exo-2-norbornyl esters. This research provided insights into the reactivity and potential synthetic applications of spirocyclopropane derivatives in organic synthesis (Kirmse, Landscheidt, & Schleich, 1992).

Novel Bornane Synthesis

Föhlisch, Abu Bakr, and Fischer (2002) explored a novel synthesis of a bornane derivative through solvolysis reactions, showcasing the versatility of spirocyclic compounds in synthesizing complex molecular frameworks. This study illustrates the potential of spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane] derivatives in organic synthesis and their application in creating diverse molecular structures (Föhlisch, Abu Bakr, & Fischer, 2002).

Structural Analysis with NMR Spectroscopy

Khalilov et al. (1990) solved the structures of dimerization products of spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane] using 13C NMR spectroscopy. This work is crucial for understanding the stereochemistry and structural details of spirocyclic compounds, aiding in the development of novel synthetic strategies and the interpretation of complex molecular systems (Khalilov et al., 1990).

Ring-opening Olefin Metathesis Polymerization

Seehof and Risse (1993) reported on the polymerization of spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane] by ring-opening olefin metathesis polymerization (ROMP), producing polymers with unique microstructures. This study highlights the application of spirocyclic compounds in material science, particularly in the synthesis of polymers with specific structural features (Seehof & Risse, 1993).

Catalytic Cyclopropanation

Shulishov et al. (2019) explored the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, demonstrating the reactivity of spirocyclic compounds towards cyclopropanation reactions. This research offers insights into the synthetic versatility of spirocyclic structures and their potential applications in creating complex molecular architectures (Shulishov et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

spiro[4-oxatricyclo[5.2.1.02,6]decane-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWIIGXUELDWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1C24CC4)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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